Ethoprophos-d6

Pesticide residue analysis LC-MS/MS quantification Matrix effect compensation

Ethoprophos-d6 (CAS 2733774-72-4) is a deuterated isotopologue of the organothiophosphate nematicide and insecticide ethoprophos (CAS 13194-48-4), intended for use as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. It shares the identical molecular structure of unlabeled ethoprophos, with six hydrogen atoms substituted by deuterium, resulting in a molecular weight increase of 6 Da to 248.38 g/mol.

Molecular Formula C8H19O2PS2
Molecular Weight 248.4 g/mol
Cat. No. B10856064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoprophos-d6
Molecular FormulaC8H19O2PS2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESCCCSP(=O)(OCC)SCCC
InChIInChI=1S/C8H19O2PS2/c1-4-7-12-11(9,10-6-3)13-8-5-2/h4-8H2,1-3H3/i1D3,2D3
InChIKeyVJYFKVYYMZPMAB-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoprophos-d6: A Deuterated Internal Standard for Ethoprophos Quantification in Pesticide Residue Analysis


Ethoprophos-d6 (CAS 2733774-72-4) is a deuterated isotopologue of the organothiophosphate nematicide and insecticide ethoprophos (CAS 13194-48-4), intended for use as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses . It shares the identical molecular structure of unlabeled ethoprophos, with six hydrogen atoms substituted by deuterium, resulting in a molecular weight increase of 6 Da to 248.38 g/mol . As a SIL-IS, Ethoprophos-d6 is designed to co-elute with the target analyte while being distinguishable by mass, enabling accurate compensation for matrix effects, extraction losses, and instrument variability during quantitative pesticide residue determinations .

Why Unlabeled Ethoprophos or Alternative Internal Standards Cannot Substitute for Ethoprophos-d6 in Quantitative Analysis


The use of a structurally identical stable isotope-labeled internal standard (SIL-IS) such as Ethoprophos-d6 is essential for accurate quantification of ethoprophos in complex matrices due to the significant matrix effects encountered in pesticide residue analysis [1]. Generic substitution with unlabeled ethoprophos or structurally dissimilar internal standards (e.g., triphenylphosphate, TPP) fails to adequately correct for analyte losses during extraction and ionization suppression or enhancement in LC-MS and GC-MS [2]. Only a deuterated analog with a sufficient mass difference (≥3 Da) and identical physicochemical properties can provide reliable compensation across all method stages, from sample preparation to detection . Without such a matched internal standard, method accuracy can deviate substantially outside the SANTE guideline recovery range of 70–120%, compromising regulatory compliance [3].

Quantitative Performance Differentiation of Ethoprophos-d6 in Pesticide Residue Analytical Methods


Matrix Effect Compensation: Ethoprophos-d6 vs. Unlabeled Ethoprophos External Calibration

In the absence of a deuterated internal standard, external calibration for ethoprophos in complex matrices is subject to significant matrix effects that can compromise accuracy. For organophosphorus pesticides analyzed by GC-MS in bell pepper extracts, matrix-induced signal suppression was observed, with chlorpyrifos showing -65.54% suppression and prothiofos showing -65.31% suppression [1]. Ethoprophos-d6, as a co-eluting SIL-IS, compensates for these effects by undergoing identical extraction recovery and ionization response as the native analyte, thereby normalizing the signal and enabling accurate quantification within SANTE guideline criteria of 70–120% mean recovery and ≤20% RSD at the LOQ [2]. When ethoprophos was analyzed using a non-deuterated internal standard (triphenylphosphate) in tea samples, the average recovery ranged from 70% to 108%, but matrix correction was less robust across different matrices [3].

Pesticide residue analysis LC-MS/MS quantification Matrix effect compensation

Extraction Recovery Normalization: Ethoprophos-d6 Co-Extraction vs. Alternative Internal Standards

A key advantage of deuterated SIL-IS like Ethoprophos-d6 is their identical extraction behavior to the target analyte. During QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation for ethoprophos analysis in vegetables, Ethoprophos-d6 undergoes the same partitioning and adsorption losses as native ethoprophos, automatically correcting for variable recovery . In contrast, a non-isotopic internal standard such as triphenylphosphate (TPP) may exhibit differential extraction efficiency due to differences in polarity and partition coefficients, leading to incomplete recovery correction [1]. For ethoprophos analyzed in tea using deuterated diazinon as a surrogate internal standard, average recoveries ranged from 70% to 108% with RSDs of 2.5–11%, demonstrating that even a non-matched deuterated standard provides only partial correction compared to a fully matched SIL-IS [1].

QuEChERS extraction Pesticide residue analysis Recovery normalization

Mass Spectral Resolution: Ethoprophos-d6 (Δm/z = +6) vs. Ethoprophos-d5 (Δm/z = +5)

The choice of labeling degree directly impacts the mass difference between the internal standard and the native analyte. Ethoprophos-d6, with six deuterium substitutions, provides a mass difference of +6 Da relative to unlabeled ethoprophos (molecular weight 242.34 Da vs. 248.38 Da) . In contrast, a hypothetical Ethoprophos-d5 variant (not commercially available) would offer only +5 Da difference. According to stable isotope internal standard design principles, a mass difference of at least 3 Da is required to avoid spectral overlap between the M and M+1 isotopic peaks of the analyte and the internal standard signal . Ethoprophos-d6 exceeds this minimum threshold, providing a clear spectral separation that ensures accurate peak integration and quantification without cross-talk, a critical requirement for regulatory compliance in pesticide residue analysis [1].

Mass spectrometry Stable isotope labeling Spectral interference

Optimal Application Scenarios for Ethoprophos-d6 in Pesticide Residue Analysis


Regulatory Pesticide Residue Monitoring in Food Commodities

Ethoprophos-d6 is the preferred internal standard for quantifying ethoprophos residues in fruits, vegetables, and cereals to meet SANTE guideline criteria for method validation. The compound ensures that mean recovery falls within 70–120% and RSD ≤20% at the LOQ, which is mandatory for EU regulatory submission [1]. Failure to use a matched deuterated internal standard can result in method rejection due to unacceptable matrix effects or recovery variability [2].

Environmental Fate and Water Quality Monitoring Studies

When analyzing ethoprophos in environmental water samples using GC-MS or LC-MS/MS, Ethoprophos-d6 compensates for analyte losses during solid-phase extraction (SPE) and matrix effects from dissolved organic matter. This is critical for accurate determination of environmental concentrations, particularly at trace levels (ng/L) where matrix interference is most pronounced [3].

Method Development and Validation for Multi-Residue Pesticide Screens

In laboratories developing multi-residue LC-MS/MS methods for organophosphorus pesticides, Ethoprophos-d6 serves as a reliable internal standard for the ethoprophos channel. Its use ensures that the method meets performance criteria for linearity (R² > 0.99) and LOQ (typically ≤0.010 mg/kg for ethoprophos in food matrices) [4], enabling laboratories to achieve ISO/IEC 17025 accreditation.

Pharmacokinetic and Toxicological Studies of Ethoprophos Exposure

For studies quantifying ethoprophos and its metabolites in biological matrices (e.g., plasma, urine), Ethoprophos-d6 is essential to correct for complex matrix effects and variable extraction recovery. Its identical physicochemical properties ensure that quantification bias is minimized, which is critical for accurate determination of toxicokinetic parameters and exposure assessment .

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